1-(2-Chloropropanoyl)azepane chemical properties
1-(2-Chloropropanoyl)azepane chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-Chloropropanoyl)azepane
Executive Summary
1-(2-Chloropropanoyl)azepane is a bifunctional organic compound featuring a seven-membered azepane ring acylated with a 2-chloropropanoyl group. This unique structure combines the pharmaceutically relevant azepane scaffold with a reactive α-chloroamide moiety, positioning it as a valuable and versatile intermediate in synthetic organic chemistry.[1][2] Its primary utility lies in its capacity for subsequent functionalization, particularly through nucleophilic substitution at the activated α-carbon, making it a "linchpin" for the construction of more complex molecular architectures.[3] This guide provides a comprehensive overview of its chemical identity, a robust protocol for its synthesis, an analysis of its core reactivity, predicted spectroscopic characteristics, and its potential applications in research and drug development.
Molecular Identity and Physicochemical Properties
1-(2-Chloropropanoyl)azepane is identified by the CAS Number 115840-34-1.[4] The molecule's structure consists of a saturated seven-membered heterocycle, azepane (also known as hexamethyleneimine), connected via its nitrogen atom to the carbonyl carbon of a 2-chloropropanoyl chloride.[5][6] This arrangement results in a stable tertiary amide with an adjacent, reactive alkyl chloride.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source(s) |
| IUPAC Name | 1-(2-chloropropanoyl)azepane | N/A |
| CAS Number | 115840-34-1 | [4][7] |
| Molecular Formula | C₉H₁₆ClNO | [4][7] |
| Molecular Weight | 189.68 g/mol | [4][7] |
| Canonical SMILES | CC(C(=O)N1CCCCCC1)Cl | N/A |
| Predicted Solubility | Soluble in common organic solvents (DCM, THF, EtOAc); Reacts with protic solvents (water, alcohols). | N/A |
| Predicted Form | Colorless to pale yellow liquid or low-melting solid at STP. | N/A |
Synthesis and Purification
The most direct and efficient synthesis of 1-(2-Chloropropanoyl)azepane is achieved through the nucleophilic acyl substitution of 2-chloropropionyl chloride with azepane. This reaction is a standard amidation process where the secondary amine (azepane) acts as the nucleophile.
Synthetic Workflow
The causality behind this experimental design is straightforward: the highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of azepane.[8] A non-nucleophilic tertiary amine base, such as triethylamine (TEA), is crucial to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction. Scavenging HCl prevents the protonation of the azepane starting material, which would render it non-nucleophilic, and drives the reaction equilibrium towards the product. The reaction is typically conducted at a reduced temperature (0 °C) to manage the exothermic nature of the acylation and minimize potential side reactions.
Caption: Synthetic workflow for 1-(2-Chloropropanoyl)azepane.
Detailed Experimental Protocol
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Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add azepane (1.0 eq.) and anhydrous dichloromethane (DCM) to make a ~0.5 M solution. Add triethylamine (1.1 eq.).
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Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
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Reactant Addition: Dissolve 2-chloropropionyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled solution via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS until the azepane is consumed.
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Workup: Filter the reaction mixture to remove the triethylammonium chloride precipitate. Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove residual acid), and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(2-Chloropropanoyl)azepane.
Core Reactivity and Mechanistic Insights
The synthetic value of 1-(2-Chloropropanoyl)azepane stems from the reactivity of the α-chloro substituent, which serves as a versatile electrophilic handle for downstream modifications.
Nucleophilic Substitution at the α-Carbon
The chlorine atom is positioned on a carbon alpha to a carbonyl group, which significantly activates it towards Sₙ2 displacement. The electron-withdrawing nature of the adjacent amide carbonyl enhances the electrophilicity of the α-carbon. This makes the compound an excellent substrate for reaction with a wide range of nucleophiles.[3]
Recent advances in catalysis have further expanded the utility of α-chloroamides. They are competent electrophiles in stereoconvergent nickel-catalyzed Suzuki cross-coupling reactions to form α-aryl amides and can participate in photoenzymatic reactions for asymmetric synthesis.[9][10][11]
Caption: Reactivity of 1-(2-Chloropropanoyl)azepane with various nucleophiles.
This reactivity allows the compound to serve as a scaffold. For instance, displacement of the chloride with sodium azide yields an α-azido amide, a precursor to α-amino amides.[3] Similarly, reaction with thiols or other amines can introduce diverse functionalities, enabling the rapid generation of compound libraries for screening in drug discovery programs.
Spectroscopic Characterization (Predicted)
While direct experimental spectra for this specific compound are not widely published, its spectroscopic features can be reliably predicted based on its functional groups and data from analogous structures.[12]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale |
| ¹H NMR | ~4.6 (q, 1H) | Methine proton (CH-Cl), deshielded by Cl and C=O. |
| ~3.4 (m, 4H) | Azepane protons alpha to nitrogen (N-CH₂). | |
| ~1.7 (d, 3H) | Methyl protons (CH₃), split by adjacent CH. | |
| ~1.6 (m, 8H) | Remaining azepane ring protons (CH₂). | |
| ¹³C NMR | ~168 | Amide carbonyl carbon (C=O). |
| ~55 | Methine carbon (CH-Cl). | |
| ~47 | Azepane carbons alpha to nitrogen (N-CH₂). | |
| ~27-30 | Remaining azepane ring carbons (CH₂). | |
| ~22 | Methyl carbon (CH₃). |
Fourier-Transform Infrared (FT-IR) Spectroscopy: Key vibrational frequencies are expected to confirm the primary functional groups:
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~1650 cm⁻¹ (strong, sharp): C=O stretch of the tertiary amide.
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~2850-2950 cm⁻¹ (medium-strong): C-H stretching from the aliphatic azepane ring and methyl group.
-
~700-800 cm⁻¹ (medium-weak): C-Cl stretch.
Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would exhibit a characteristic 3:1 isotopic pattern for chlorine at m/z 189 (for ³⁵Cl) and 191 (for ³⁷Cl). Common fragmentation pathways would likely include the loss of a chlorine radical (M-35/37), loss of the entire chloropropanoyl side chain, and cleavage of the azepane ring.
Safety, Handling, and Storage
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid generating aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from moisture and incompatible materials such as strong oxidizing agents and strong bases.
Applications in Research and Drug Development
1-(2-Chloropropanoyl)azepane is not typically an end-product but rather a strategic starting material or intermediate. Its value is best understood in the context of building molecular complexity.
-
Scaffold Decoration: The azepane ring is a privileged structure found in numerous approved pharmaceutical drugs.[5] This compound provides a pre-formed azepane core that can be "decorated" by leveraging the reactivity of the α-chloro position.
-
Library Synthesis: Its ability to react with a wide array of nucleophiles makes it an ideal building block for creating libraries of related compounds for high-throughput screening in early-stage drug discovery.
-
Fragment-Based Drug Design (FBDD): The molecule can be considered a fragment that combines a heterocyclic element with a reactive linker, allowing it to be elaborated into larger, more potent drug candidates.
Caption: Role of 1-(2-Chloropropanoyl)azepane in the drug discovery pipeline.
References
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Tetrahedron. 115840-34-1 | 1-(2-Chloropropanoyl)azepane. [Link]
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Huisgen, R., et al. "Evidence of a Distinctive Enantioselective Binding Mode for the Photoinduced Radical Cyclization of α-Chloroamides in Ene-Reductases." ACS Catalysis. [Link][15]
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Lundin, P. M., & Fu, G. C. "Asymmetric Suzuki cross-couplings of activated secondary alkyl electrophiles: arylations of racemic alpha-chloroamides." Journal of the American Chemical Society. [Link][9]
-
Dowling, D. P., et al. "Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins." Journal of the American Chemical Society. [Link][10][11]
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Dowling, D. P., et al. "Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins." PubMed Central (PMC), NIH. [Link][3]
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Kaur, H., et al. "Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone." ResearchGate. [Link][1]
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Procter, D. J., et al. "Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes." The University of Manchester Research. [Link][2]
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UCHEM. 2-Chloropropionyl Chloride (CAS 7623-09-8) for Pharmaceutical and Fine Chemical Synthesis. [Link][16]
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